molecular formula C10H10BrFO B2660519 Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- CAS No. 1570139-81-9

Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro-

Cat. No. B2660519
M. Wt: 245.091
InChI Key: VAPJUDJWHRAECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro-” belong to a class of organic compounds known as aromatic compounds. They contain a benzene ring which is a six-membered ring with alternating double and single bonds, and it’s substituted with different functional groups .


Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution reactions. The bromine, cyclobutoxy, and fluoro groups can be introduced onto the benzene ring using respective reagents .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques like NMR, IR, and Mass Spectrometry .


Chemical Reactions Analysis

Aromatic compounds like this can undergo various reactions, most notably electrophilic aromatic substitution. The nature and position of the substituents can greatly influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, solubility, etc., can be determined using various experimental techniques .

Scientific Research Applications

Brominated and fluorinated benzene derivatives are often used in organic chemistry as intermediates in the synthesis of more complex molecules. They can participate in various types of reactions, including substitution reactions, coupling reactions, and others. The specific applications can vary widely depending on the other functional groups present in the molecule and the specific conditions used in the reactions.

    Brominated and Fluorinated Benzene Derivatives in Organic Chemistry

    • Field : Organic Chemistry
    • Application : These compounds are often used as intermediates in the synthesis of more complex molecules .
    • Method : They can participate in various types of reactions, including substitution reactions, coupling reactions, and others .
    • Results : The specific applications can vary widely depending on the other functional groups present in the molecule and the specific conditions used in the reactions .

    Electrophilic Aromatic Substitution Reactions

    • Field : Organic Chemistry
    • Application : Halogenation is an example of electrophilic aromatic substitution .
    • Method : In electrophilic aromatic substitutions, a benzene is attacked by an electrophile which results in substitution of hydrogens .
    • Results : However, halogens are not electrophilic enough to break the aromaticity of benzenes, which require a catalyst to activate .

    Synthesis of Substances

    • Field : Laboratory Chemicals
    • Application : The compound could be used in the synthesis of other substances .
    • Method : The exact method would depend on the specific substances being synthesized .
    • Results : The results would also depend on the specific synthesis process .

Safety And Hazards

The safety and hazards associated with such compounds depend on their specific chemical structure. Material Safety Data Sheets (MSDS) provide information on handling, storage, and precautions for such chemicals .

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications in various fields such as medicine, materials science, etc .

properties

IUPAC Name

1-bromo-4-cyclobutyloxy-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c11-9-5-4-8(6-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPJUDJWHRAECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro-

Synthesis routes and methods

Procedure details

4-bromo-3-fluorophenol (315 mg, 1.648 mmol), cyclobutyl 4-methyl-benzenesulfonate (373 mg, 1.648 mmol), and cesium carbonate (1074 mg, 3.30 mmol) were dissolved in DMSO (1648 μl) and heated to 60° C. overnight. The reaction mixture was diluted with water and EtOAc. The aqueous phase was extracted with EtOAc (×2) and the combined extracts were washed with brine, dried over Na2SO4, filtered and concentrated. The resulting residue was purified by column chromatography on a Biotage™ 50 g column by eluting with 2% to 50% EtOAc:Hexane. 1H NMR δ (ppm) 7.4 (t, 1H), 6.10 (dd, 1H), 6.53 (dd, 1H), 4.60 (quintet, 1H), 2.49-2.43 (m, 2H), 2.21-2.13 (m, 2H), 1.93 (m, 1H), 1.73 (sextet, 1H).
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
373 mg
Type
reactant
Reaction Step One
Quantity
1074 mg
Type
reactant
Reaction Step One
Name
Quantity
1648 μL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.